((1R)-2-Oxo-1,2-diphenylethyl) acetate
Description
It is synthesized via a green oxyacyloxylation method using 2-methylimidazole as a promoter, yielding a white solid with a melting point of 71–73°C and a high yield of 94% . Key spectral data include a singlet at δ 2.19 ppm in the $^1$H NMR spectrum, corresponding to the methyl group of the acetate moiety. The compound’s molecular formula is $ \text{C}{16}\text{H}{14}\text{O}_3 $, with a molecular weight of 254.28 g/mol. Its structural simplicity and stereochemical purity make it a valuable intermediate in organic synthesis, particularly for chiral building blocks in pharmaceuticals or agrochemicals .
Properties
CAS No. |
84275-45-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[(1R)-2-oxo-1,2-diphenylethyl] acetate |
InChI |
InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3/t16-/m1/s1 |
InChI Key |
QRWAIZJYJNLOPG-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R)-2-Oxo-1,2-diphenylethyl) acetate typically involves the esterification of (1R)-2-Oxo-1,2-diphenylethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of ((1R)-2-Oxo-1,2-diphenylethyl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
((1R)-2-Oxo-1,2-diphenylethyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products
Oxidation: Formation of (1R)-2-Oxo-1,2-diphenylacetic acid.
Reduction: Formation of (1R)-2-Hydroxy-1,2-diphenylethanol.
Substitution: Formation of (1R)-2-Oxo-1,2-diphenylethyl ethers or esters.
Scientific Research Applications
((1R)-2-Oxo-1,2-diphenylethyl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ((1R)-2-Oxo-1,2-diphenylethyl) acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency : The acetate’s green synthesis (94% yield) outperforms carbamate derivatives requiring multi-step protocols .
- Stereochemical Utility: The (1R) configuration enables chiral induction, unlike racemic aldehydes or unprotected amino derivatives .
- Application Scope: Thiourea and amino analogs dominate catalysis, while the acetate serves as a stable acylating agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
